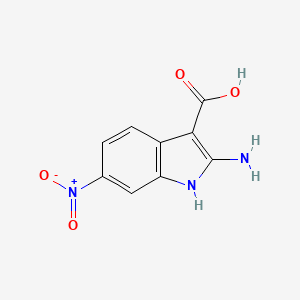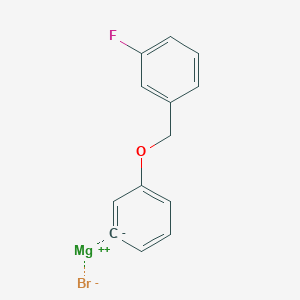
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is a complex organometallic compound that combines magnesium, fluorine, phenoxymethylbenzene, and bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide typically involves the reaction of magnesium with 1-fluoro-3-(phenoxymethyl)benzene in the presence of a bromide source. This reaction is usually carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent formed . The reaction conditions often require an inert atmosphere to prevent the oxidation of the magnesium reagent.
Industrial Production Methods
Industrial production of this compound may involve mechanochemical methods, such as ball milling, to activate the magnesium and facilitate its reaction with the organic halide . This method is advantageous as it can be performed under solvent-free conditions, reducing the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The compound can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction: The magnesium center can participate in redox reactions, altering the oxidation state of the compound.
Coupling reactions: It can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Aplicaciones Científicas De Investigación
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material science: The compound can be used to create new materials with unique properties.
Medicinal chemistry:
Mecanismo De Acción
The mechanism of action of Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium center coordinates with the organic halide, facilitating the transfer of the organic group to an electrophile . This process is crucial for the formation of new bonds in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: Similar in structure but lacks the fluorine and phenoxymethyl groups.
Methylmagnesium bromide: Contains a methyl group instead of the phenoxymethylbenzene moiety.
Ethylmagnesium bromide: Contains an ethyl group instead of the phenoxymethylbenzene moiety.
Uniqueness
Magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide is unique due to the presence of the fluorine atom and the phenoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. These structural features can provide distinct advantages in specific synthetic applications.
Propiedades
Fórmula molecular |
C13H10BrFMgO |
|---|---|
Peso molecular |
305.42 g/mol |
Nombre IUPAC |
magnesium;1-fluoro-3-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
PYCKNVZRNNIIPT-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


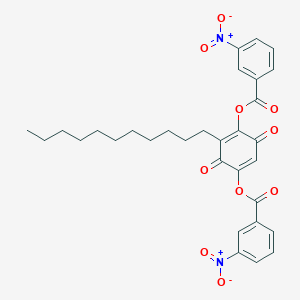

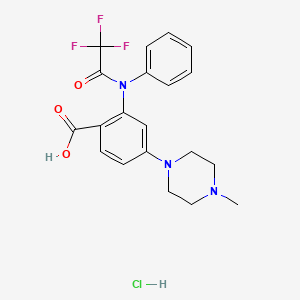
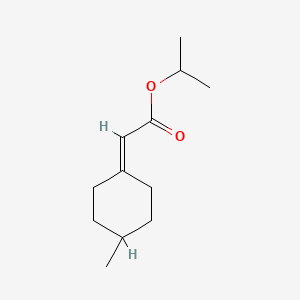
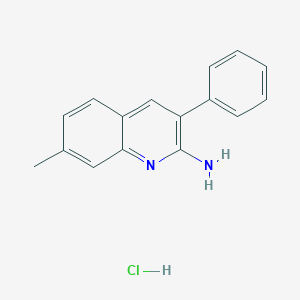
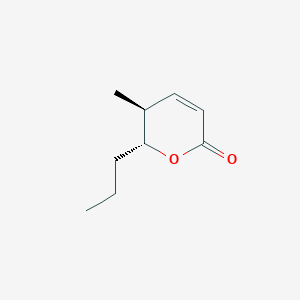

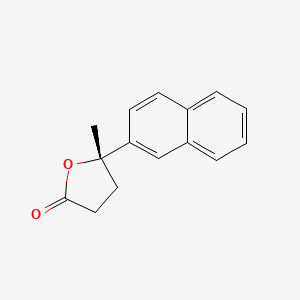
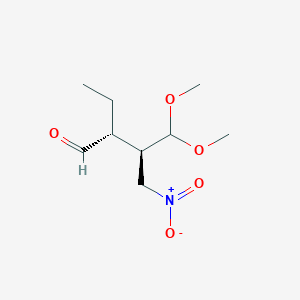
methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

